K-252b

Vue d'ensemble

Description

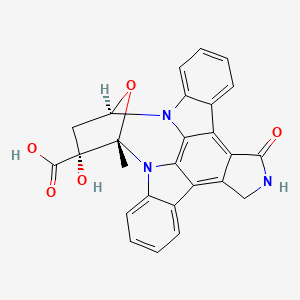

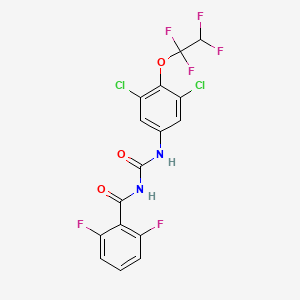

K252b is an indolocarbazole isolated from the actinomycete Nocardiopsis. It is a PKC inhibitor and is used to inhibit extracellular kinases of cells in culture because it can’t pass through the cell membrane freely .

Synthesis Analysis

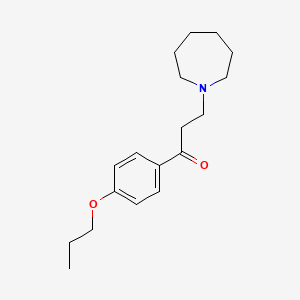

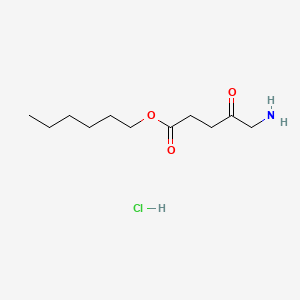

K252b is related to K252a, another indolocarbazole. The difference between these two is that K252b possesses a carboxylic acid group where K252a has an ester instead . The synthesis of K252b, a complex organic molecule, is caused by interactions between the molecule and various metabolic pathways in different living organisms .Molecular Structure Analysis

The molecular formula of K252b is C26H19N3O5 . It falls into the indolocarbazole category and is structurally similar to another indolocarbazole, K252a .Physical and Chemical Properties Analysis

K252b is a white to light yellow powder that is soluble in DMSO and methanol . Its molecular weight is 453.454 g·mol−1 .Applications De Recherche Scientifique

Neuroprotection

K-252b a démontré qu'il prolongeait la survie des neurones hippocampiques, septaux et corticaux privés de glucose. Cela suggère son utilisation potentielle dans des stratégies neuroprotectrices, en particulier dans des conditions où les neurones sont à risque en raison d'une privation énergétique .

Inhibition de l'ectoprotéine kinase

En tant qu'inhibiteur de l'ectoprotéine kinase, this compound joue un rôle dans la négation des effets des facteurs de croissance nerveuse sur les neurones PC12 et du système neuronal périphérique (SNP). Cette propriété est importante pour les études liées à la croissance et au développement nerveux .

Potentialisation de la signalisation de la neurotrophine-3

This compound peut potentialiser la phosphorylation de la tyrosine induite par la neurotrophine-3 de Trk sur les cellules PC12, indiquant son utilité dans la recherche axée sur les voies de signalisation de la neurotrophine .

Inhibition de l'action du NGF

This compound est un inhibiteur sélectif et non toxique de l'action du facteur de croissance nerveuse (NGF) dans le cerveau. Il a été utilisé pour étudier le mécanisme de la croissance des neurites induite par le NGF sur les cellules PC12 .

Blocage de la formation de synapses

Dans les neurones corticaux cultivés, this compound bloque non seulement la formation de synapses, mais inhibe également la phosphorylation de certaines protéines de surface cellulaire. Cette application est cruciale pour comprendre le développement et la fonction synaptique .

Études de la potentialisation à long terme (PLT) induite par l'ATP

This compound a été utilisé comme bloqueur dans des études portant sur le mécanisme de la potentialisation à long terme (PLT) induite par l'ATP, fournissant des informations sur la plasticité synaptique et la formation de la mémoire .

Recherche sur la vasodilatation

This compound a été trouvé pour réduire considérablement la relaxation du déférent de rat K±contracté causée par l'ATP, suggérant son rôle dans les études liées à la vasodilatation et à la contraction des muscles lisses .

Inhibition de la protéine kinase C

This compound est un puissant inhibiteur de la protéine kinase C, avec des implications pour la recherche sur les voies de transduction du signal impliquées dans divers processus cellulaires, y compris le cancer .

Mécanisme D'action

Target of Action

K-252b, also known as K252b, is a potent inhibitor of various protein kinases . It primarily targets protein kinase A, G, and C . These kinases play crucial roles in cellular signal transduction, controlling cell growth, differentiation, and metabolism .

Mode of Action

This compound acts by interfering at or near the ATP binding site of the protein kinases . This interaction inhibits the kinase activity, preventing the transfer of phosphate groups from ATP to specific substrates within the cell . The highest inhibition potency is observed for protein kinase C, with a Ki value of 20 nM .

Biochemical Pathways

This compound’s inhibition of protein kinases affects multiple biochemical pathways. For instance, it controls neurite formation by inhibiting Nerve Growth Factor (NGF)-induced neurite outgrowth of PC12 cells . This inhibition is dose-dependent, with higher concentrations of this compound leading to more NGF-induced neurite outgrowth inhibition .

Pharmacokinetics

It is known that this compound is soluble in dmso and methanol , suggesting it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

At the molecular level, this compound’s inhibition of protein kinases leads to changes in cellular processes. For example, it can potentiate the neurotrophin-3-induced tyrosine phosphorylation of Trk on PC12 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose can affect the compound’s action. When this compound is present in very low concentrations, it prolongs the survivorship of hippocampal, septal, and cortical neurons deprived of glucose . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

K-252b plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase C . It interacts with this enzyme, causing a dose-dependent inhibition . The IC50 values (the concentrations causing 50% inhibition) for the effects of this compound on the rat brain enzyme were found to be 38.3 nM .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily linked to its inhibitory action on protein kinase C . This enzyme plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism. Therefore, the inhibition of protein kinase C by this compound can significantly influence cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with protein kinase C, leading to the inhibition of this enzyme . This interaction can result in changes in gene expression and cellular metabolism, given the pivotal role of protein kinase C in these processes .

Temporal Effects in Laboratory Settings

Current studies primarily focus on its immediate inhibitory effects on protein kinase C .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied, with a focus on its inhibitory action on protein kinase C

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with protein kinase C . This enzyme plays a key role in several metabolic processes, and the inhibition of protein kinase C by this compound can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Given its interaction with protein kinase C, it is likely that this compound interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are subjects of ongoing investigation. Given its interaction with protein kinase C, it is plausible that this compound may be directed to specific compartments or organelles where this enzyme is active .

Propriétés

IUPAC Name |

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32)/t17-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSOPBXQXSAAAC-PLZPTFKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433626 | |

| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99570-78-2 | |

| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of K252b?

A1: K252b acts as a protein kinase inhibitor, primarily targeting the ATP-binding site of these enzymes [, ]. This inhibition disrupts the phosphorylation of downstream signaling molecules, ultimately influencing various cellular processes.

Q2: What are the downstream consequences of K252b-mediated inhibition of ecto-protein kinases in synapse formation?

A2: Research suggests that inhibiting ecto-protein kinase activity with K252b disrupts synapse formation in cultured rat cortical neurons [, ]. This finding highlights the crucial role of ecto-protein kinase-mediated phosphorylation in synapse development.

Q3: What is the molecular formula and weight of K252b?

A3: The molecular formula of K252b is C27H21N3O5, and its molecular weight is 467.47 g/mol.

Q4: Does K252b’s ability to penetrate cell membranes differ from its analogues?

A4: Yes, K252b demonstrates lower membrane permeability compared to its close analogue, K252a [, ]. This difference in membrane solubility influences their respective potencies and cytotoxicities in cellular assays.

Q5: How do structural modifications of the sugar moiety in K252 compounds influence their activity?

A5: Research has shown that altering the sugar component of K252 compounds can lead to significant changes in their specificity toward different protein kinases []. These modifications can also result in the emergence of stimulatory effects on nerve cells, in contrast to the typical inhibitory action.

Q6: Are there any known structure-activity relationships for the anti-kinetoplastid activity of K252b and its analogues?

A6: While K252b and related indolocarbazoles exhibit anti-kinetoplastid activity, further research is needed to establish definitive structure-activity relationships []. Exploring these relationships could pave the way for developing more potent and selective anti-parasitic agents.

Q7: What is the impact of K252b on placental development?

A7: In vivo studies in pregnant mice have revealed that K252b, unlike its cell-permeable analogue K252a, does not hinder placental development []. This difference in effect can be attributed to K252b’s limited ability to cross the plasma membrane and affect intracellular signaling pathways.

Q8: How does K252b affect seizure-induced damage and memory impairment?

A8: Interestingly, subcutaneous administration of K252b prior to kainic acid-induced seizures in rats provides neuroprotective effects, attenuating hippocampal neuronal damage and improving spatial memory performance []. These findings suggest that K252b might have therapeutic potential for neurological disorders involving excitotoxicity.

Q9: What role does K252b play in the context of acetylcholine release at neuromuscular junctions?

A9: K252b, unlike its membrane-permeable counterpart K252a, does not directly affect acetylcholine release at neuromuscular junctions []. This observation highlights the importance of intracellular TrkB receptor signaling in modulating acetylcholine release.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methylcarbamic acid 3-[(2-methylhexanoyl)amino]phenyl ester](/img/structure/B1673149.png)